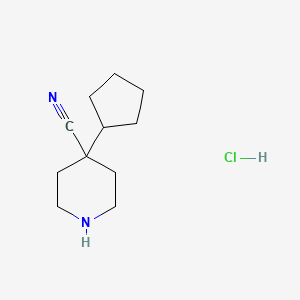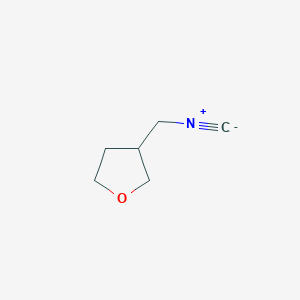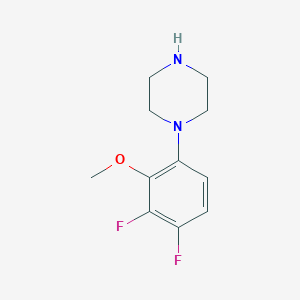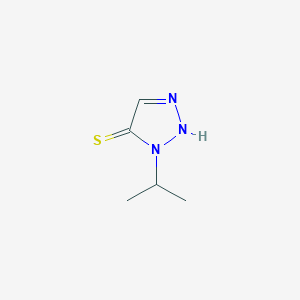
1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is a heterocyclic compound featuring a triazole ring substituted with a thiol group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol can be synthesized through several methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions with the thiol group.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Thioethers, thioesters.
科学的研究の応用
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol exerts its effects often involves interactions with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for various molecular targets.
類似化合物との比較
1-(Propan-2-yl)-1H-1,2,4-triazole-5-thiol: Similar structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol: Positional isomer with the thiol group at a different position on the triazole ring, affecting its chemical properties.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is unique due to the specific positioning of the thiol group on the triazole ring, which influences its reactivity and potential applications. Its combination of a thiol group and a triazole ring makes it a versatile compound for various chemical transformations and applications in different fields.
特性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC名 |
3-propan-2-yl-2H-triazole-4-thione |
InChI |
InChI=1S/C5H9N3S/c1-4(2)8-5(9)3-6-7-8/h3-4,7H,1-2H3 |
InChIキー |
YQFXQNADVXVVTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=S)C=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


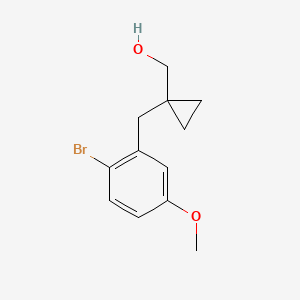
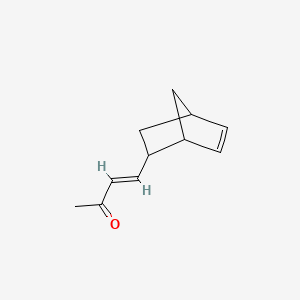
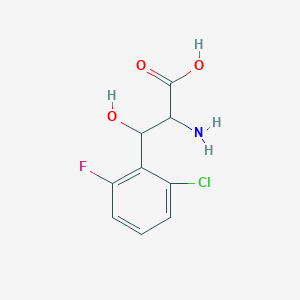

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
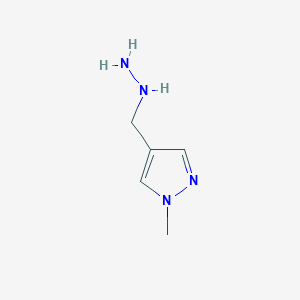
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)

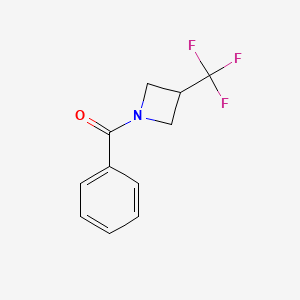
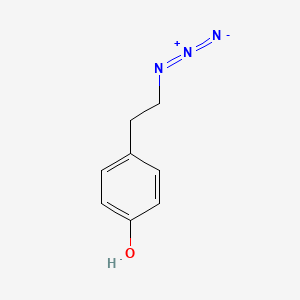
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
